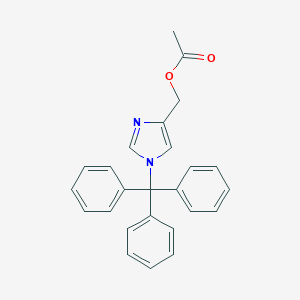
(1-Trityl-1H-imidazol-4-YL)methyl acetate
Overview
Description
(1-Trityl-1H-imidazol-4-YL)methyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of imidazole, which is a five-membered heterocyclic compound containing nitrogen. The trityl group in (1-Trityl-1H-imidazol-4-YL)methyl acetate provides stability to the molecule and makes it suitable for various applications.
Mechanism of Action
The mechanism of action of (1-Trityl-1H-imidazol-4-YL)methyl acetate varies depending on its application. In drug discovery, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In catalysis, (1-Trityl-1H-imidazol-4-YL)methyl acetate acts as a ligand for transition metal catalysts, facilitating the reaction between the substrate and the catalyst. In material science, this compound can be used as a building block for metal-organic frameworks, which have potential applications in gas storage and separation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-Trityl-1H-imidazol-4-YL)methyl acetate depend on its application. In drug discovery, this compound has been shown to have anticancer and antiviral properties, which can be attributed to its ability to induce apoptosis and inhibit cell proliferation. In catalysis, (1-Trityl-1H-imidazol-4-YL)methyl acetate acts as a ligand for transition metal catalysts, which can facilitate the reaction between the substrate and the catalyst. In material science, this compound can be used as a building block for metal-organic frameworks, which have potential applications in gas storage and separation.
Advantages and Limitations for Lab Experiments
The advantages of using (1-Trityl-1H-imidazol-4-YL)methyl acetate in lab experiments include its high yield and purity, as well as its stability and suitability for various applications. However, the limitations of using this compound include its high cost and the potential toxicity of the trityl group.
Future Directions
There are several future directions for research on (1-Trityl-1H-imidazol-4-YL)methyl acetate. In drug discovery, further studies can be conducted to investigate the anticancer and antiviral properties of this compound and to identify its potential as an enzyme inhibitor. In catalysis, research can be focused on developing new transition metal catalysts that use (1-Trityl-1H-imidazol-4-YL)methyl acetate as a ligand. In material science, future research can be directed towards the synthesis of new metal-organic frameworks that use (1-Trityl-1H-imidazol-4-YL)methyl acetate as a building block. Additionally, studies can be conducted to investigate the potential applications of this compound in other fields such as energy storage and conversion.
Conclusion:
In conclusion, (1-Trityl-1H-imidazol-4-YL)methyl acetate is a chemical compound that has potential applications in various fields such as drug discovery, catalysis, and material science. The synthesis method of this compound is straightforward, and the yield and purity are typically high. The mechanism of action and biochemical and physiological effects of (1-Trityl-1H-imidazol-4-YL)methyl acetate depend on its application. The advantages of using this compound in lab experiments include its stability and suitability for various applications, while the limitations include its high cost and potential toxicity. Future research on (1-Trityl-1H-imidazol-4-YL)methyl acetate can focus on identifying its potential as an enzyme inhibitor, developing new transition metal catalysts, and synthesizing new metal-organic frameworks.
Scientific Research Applications
(1-Trityl-1H-imidazol-4-YL)methyl acetate has been extensively studied for its potential applications in various fields such as drug discovery, catalysis, and material science. In drug discovery, this compound has been shown to have anticancer and antiviral properties. It has also been investigated as a potential inhibitor of enzymes such as carbonic anhydrase and cholinesterase. In catalysis, (1-Trityl-1H-imidazol-4-YL)methyl acetate has been used as a ligand for various transition metal catalysts. In material science, this compound has been studied for its potential applications in the synthesis of polymers and as a building block for metal-organic frameworks.
properties
CAS RN |
183500-34-7 |
|---|---|
Molecular Formula |
C25H22N2O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(1-tritylimidazol-4-yl)methyl acetate |
InChI |
InChI=1S/C25H22N2O2/c1-20(28)29-18-24-17-27(19-26-24)25(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-17,19H,18H2,1H3 |
InChI Key |
YNVRNJRVLZDDPH-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)OCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
(1-TRITYL-1H-IMIDAZOL-4-YL)METHYL ACETATE |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

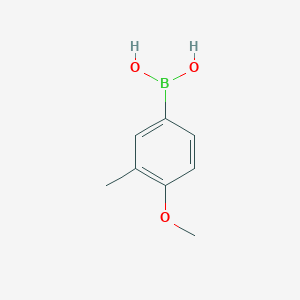
![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)
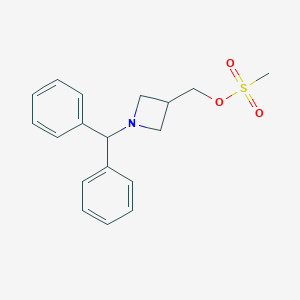
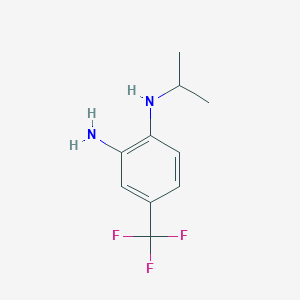
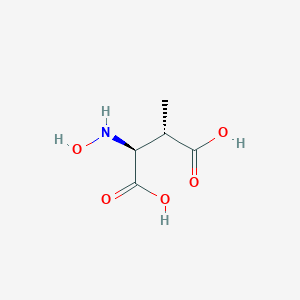
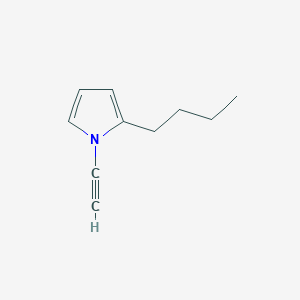
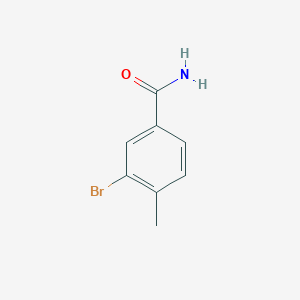
![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)
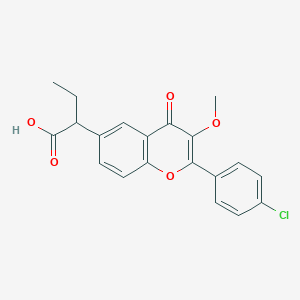
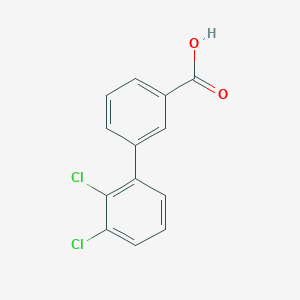
![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)
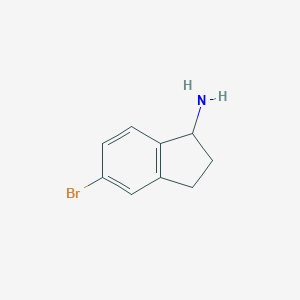
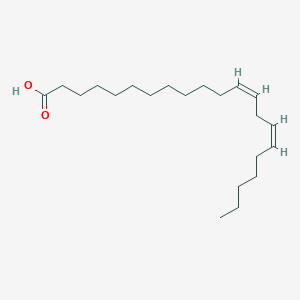
![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)